3-Butyl-2-heptanone chemical structure and properties
3-Butyl-2-heptanone chemical structure and properties
An In-depth Technical Guide to 3-Butyl-2-heptanone
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 3-Butyl-2-heptanone, detailing its chemical structure, physicochemical properties, synthesis, reactivity, applications, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Context
3-Butyl-2-heptanone is a branched aliphatic ketone, a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms within a non-linear carbon skeleton.[1] Its structure, featuring a seven-carbon chain with a butyl group at the alpha-position to the carbonyl, imparts unique physical and chemical properties compared to its linear isomers.[1] These properties make it a valuable compound in various industrial and research settings, serving as a versatile solvent, a key intermediate in organic synthesis, and a component in fragrance and flavor formulations.[2][3] This guide will explore the fundamental chemistry and practical applications of this compound, providing insights into its synthesis and reactivity profile.
Chemical Structure and Identification
The unambiguous identification of a chemical compound is foundational to scientific research. 3-Butyl-2-heptanone is systematically named 3-butylheptan-2-one according to IUPAC nomenclature.[1][4]
Key identifiers are summarized below:
The molecular structure is visualized in the diagram below.
Caption: Chemical structure of 3-Butyl-2-heptanone (C₁₁H₂₂O).
Physicochemical Properties
The physical properties of 3-Butyl-2-heptanone are critical for its application as a solvent and for defining reaction conditions. It is typically a colorless to pale yellow liquid with a distinct odor.[6] Due to its long alkyl chains, it has limited solubility in water but is soluble in organic solvents.[6]
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Molecular Formula | C₁₁H₂₂O | [1][2][4] |
| Molecular Weight | 170.29 g/mol | [1][2][4] |
| Boiling Point | 96-97 °C at 16 Torr | [1] |
| Solubility | Limited in water, soluble in organic solvents | [6] |
| Purity | ≥ 95% (HPLC) | [2] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of 3-Butyl-2-heptanone.
-
Infrared (IR) Spectroscopy : As a ketone, its IR spectrum is distinguished by a strong carbonyl (C=O) bond absorption. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹.[7] Data for 3-Butyl-2-heptanone is available in spectral databases.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show signals for the methyl protons adjacent to the carbonyl group (a singlet around 2.1 δ) and complex multiplets for the various methylene (–CH₂–) and methine (–CH–) protons in the butyl and heptyl chains.[7]
-
¹³C NMR : A characteristic peak for the carbonyl carbon is expected in the range of 190-215 δ.[7] The remaining aliphatic carbons will appear in the upfield region of the spectrum. Spectral data is available for reference.[4][8]
-
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 3-Butyl-2-heptanone is crucial for its use as a chemical intermediate.
Synthetic Methodologies
Several classic organic synthesis routes can be employed to prepare 3-Butyl-2-heptanone.
Method 1: Acetoacetic Ester Synthesis This is a robust method for preparing ketones with specific alkyl substitutions on the α-carbon. The causality behind this multi-step process lies in the acidity of the α-protons of the acetoacetic ester, which allows for sequential deprotonation and alkylation.
-
Step 1: First Alkylation. The sodioacetoacetic ester is reacted with a butyl halide (e.g., butyl bromide) to introduce the butyl group at the α-carbon.[1]
-
Step 2: Second Alkylation. A second deprotonation, followed by reaction with a propyl halide, would be required to form the precursor to 3-Butyl-2-heptanone. Correction: The structure requires two butyl groups to be conceptually added to an acetone core, or a butyl and a pentyl group to an acetoacetic ester. A more direct approach starts with ethyl acetoacetate.
-
Step 3: Hydrolysis and Decarboxylation. The resulting dialkylated ester is then hydrolyzed (typically under acidic or basic conditions) and heated to induce decarboxylation, yielding the final ketone.
Protocol: Synthesis of 3-Ethyl-2-heptanone via Acetoacetic Ester Synthesis (Note: A specific protocol for 3-Butyl-2-heptanone was not found in the search results, so a closely related, illustrative protocol is provided.)
-
Deprotonation : Ethyl acetoacetate is treated with a strong base, such as sodium ethoxide, to generate a stabilized carbanion (enolate).[9] The choice of ethoxide as the base prevents transesterification.
-
First Alkylation (Ethyl Group) : An ethyl halide (e.g., ethyl iodide) is added to the enolate solution. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an Sₙ2 reaction to form a C-C bond.[9]
-
Second Deprotonation : A second equivalent of sodium ethoxide is used to remove the remaining acidic α-proton.[9]
-
Second Alkylation (Butyl Group) : A butyl halide (e.g., butyl bromide) is added. The enolate again displaces the halide via an Sₙ2 reaction to introduce the butyl group.[9]
-
Hydrolysis and Decarboxylation : The resulting disubstituted ester is heated with aqueous acid (e.g., H₂SO₄). This hydrolyzes the ester to a β-keto acid, which is unstable and readily loses CO₂ upon further heating to yield 3-ethyl-2-heptanone.[9]
Method 2: Hydration of an Alkyne A reliable method involves the mercuric oxide-sulfuric acid-catalyzed hydration of an alkyne precursor, such as 3-butyl-1-heptyne.[1] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the triple bond. The resulting enol intermediate rapidly tautomerizes to the more stable ketone form.[1]
Caption: Synthesis of 3-Butyl-2-heptanone via alkyne hydration.
Chemical Reactivity
The reactivity of 3-Butyl-2-heptanone is dominated by its carbonyl group. The polarity of the C=O bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[1]
-
Nucleophilic Addition : This is a characteristic reaction of ketones.[1][6] For instance, Grignard reagents (e.g., methylmagnesium bromide) add to the carbonyl carbon to form a tertiary alcohol after an acidic workup.[1]
-
Reduction : The carbonyl group can be reduced to a secondary alcohol (3-butyl-2-heptanol).[1] Mild reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, chosen for their selectivity for aldehydes and ketones over other functional groups like esters.[1]
-
Wittig Reaction : This reaction converts the ketone into an alkene.[1] A phosphorus ylide (Wittig reagent), such as methylenetriphenylphosphorane, attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene (e.g., 3-butyl-2-methyl-1-heptene) and triphenylphosphine oxide.[1]
Applications in Research and Industry
3-Butyl-2-heptanone is a versatile compound with a range of applications stemming from its excellent solvency and its utility as a chemical building block.[2]
-
Solvent Applications : It serves as a solvent in the formulation of paints, coatings, adhesives, and sealants, where it enhances performance and controls drying times.[2][3]
-
Flavor and Fragrance Industry : The compound is used as a flavoring agent in some food products and as a fragrance component in perfumes, contributing to specific aromatic profiles.[2][3][6]
-
Chemical Synthesis : It is a valuable intermediate in organic synthesis for producing more complex molecules.[1][2][3][6]
-
Pharmaceutical Development : In the pharmaceutical sector, it is explored as a building block in the synthesis of active pharmaceutical ingredients (APIs) and in drug formulation.[2][3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Butyl-2-heptanone is classified with the hazard statement H413: "May cause long lasting harmful effects to aquatic life".[4]
-
Precautionary Statements : P273 (Avoid release to the environment) and P501 (Dispose of contents/container in accordance with local regulations) are advised.[4]
-
Handling : As with many organic solvents, proper handling is essential. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid potential health hazards associated with inhalation or skin contact.[6]
Conclusion
3-Butyl-2-heptanone is a branched ketone with a well-defined chemical profile. Its specific structure gives rise to properties that make it highly useful as a solvent and a synthetic intermediate in diverse fields, from coatings and fragrances to pharmaceuticals. Its reactivity, centered on the electrophilic carbonyl carbon, allows for a variety of chemical transformations, making it a versatile tool for the synthetic chemist. Adherence to appropriate safety protocols is necessary when handling this compound, particularly concerning its potential long-term impact on aquatic environments.
References
-
PubChem. (n.d.). 3-Butyl-2-heptanone | C11H22O | CID 136783. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-butyl-2-heptanone (C11H22O). Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Butyl-2-heptanone. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 3-Butyl-2-heptanone | 997-69-3. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Explain the steps needed to make 3-ethyl-2-heptanone by acetoacetic ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Butyl-2-heptanone | C11H22O | CID 136783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS 997-69-3: 3-Butyl-2-heptanone | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectrabase.com [spectrabase.com]
- 9. homework.study.com [homework.study.com]
